4-(2-Trifluoromethylbenzoyl)isoquinoline
Overview
Description
4-(2-Trifluoromethylbenzoyl)isoquinoline is a chemical compound with the molecular formula C17H10F3NO It is characterized by the presence of an isoquinoline ring system substituted with a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Trifluoromethylbenzoyl)isoquinoline typically involves the reaction of isoquinoline derivatives with trifluoromethylbenzoyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Trifluoromethylbenzoyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoquinoline ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Trifluoromethylbenzoyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Trifluoromethylbenzoyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isoquinoline ring system can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorobenzoyl)isoquinoline
- 4-(2-Chlorobenzoyl)isoquinoline
- 4-(2-Bromobenzoyl)isoquinoline
Uniqueness
4-(2-Trifluoromethylbenzoyl)isoquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and can enhance its biological activity compared to similar compounds .
Biological Activity
4-(2-Trifluoromethylbenzoyl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its electronic properties, which may influence its interaction with biological targets. This article delves into the compound's biological activity, synthesizing relevant research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
This compound features an isoquinoline backbone substituted with a trifluoromethylbenzoyl group. Its molecular formula is C₁₇H₁₀F₃NO. The trifluoromethyl group imparts distinct electronic and steric properties, enhancing the compound's lipophilicity and potentially influencing its biological activity.
Biological Activities
Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Isoquinoline derivatives have been investigated for their potential as antitumor agents. In silico studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as CDK4, which is crucial for cell cycle regulation .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Studies report moderate inhibition with IC₅₀ values ranging from 27.04 to 106.75 µM for AChE .
- Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens, demonstrating varying degrees of efficacy .
The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors, modulating their activity. The isoquinoline structure can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-(Trifluoromethyl)isoquinoline | Isoquinoline with trifluoromethyl group | Strong lipophilicity and electronic effects |
2-(Trifluoromethyl)benzamide | Benzamide derivative with trifluoromethyl | Potential anti-inflammatory properties |
1-Methylisoquinoline | Methylated isoquinoline | Known for neuroprotective effects |
6-Methoxyisoquinoline | Methoxy-substituted isoquinoline | Displays antitumor activity |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antitumor Activity Assessment : A study investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity at certain concentrations, suggesting its potential as a therapeutic agent in oncology.
- Enzyme Inhibition Evaluation : Research involving the inhibition of AChE demonstrated that the compound could serve as a lead for developing new treatments for Alzheimer's disease, particularly when modified to enhance selectivity and potency.
- Antimicrobial Efficacy : Case studies on derivatives indicated promising results against Mycobacterium tuberculosis, paving the way for further exploration in the development of new antimycobacterial agents.
Properties
IUPAC Name |
isoquinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)15-8-4-3-7-13(15)16(22)14-10-21-9-11-5-1-2-6-12(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUQBROACPOHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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